4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound “4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol” is a specific example of such a compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to "4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol" involves condensation reactions that yield compounds with potential antimicrobial, antifungal, and antituberculosis activities. Structural elucidation is performed using techniques like NMR, Mass Spectra, IR Spectra, and Elemental Analysis, establishing the compound's potential for further biological application exploration (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antibacterial Properties
Research demonstrates the synthesis of 1,2,4-triazole derivatives with significant antibacterial and surface activity. These derivatives, through various synthetic pathways, yield compounds with effective antimicrobial properties, highlighting their potential as active agents against a range of bacterial strains (El-Sayed, 2006).
Antioxidant and Bioactivity
A novel triazole derivative has been synthesized, showing promising antioxidant scavenging activities. This highlights the compound's potential as an effective radical scavenger, with comparative efficacy to standard compounds like Butylated hydroxyanisole (BHA), Rutin (RUT), and Trolox (TRO). Such derivatives also undergo in silico ADMET investigations to explore their physicochemical, pharmacokinetic, and toxicity features, marking them as potential candidates for further pharmacological studies (Alaşalvar et al., 2021).
Antimicrobial and Antitumor Activities
Another area of application includes the evaluation of some new 1,2,4-triazoles, their Mannich and Schiff bases for antimicrobial activities. These compounds have been tested against various microbial strains, revealing good to moderate activity levels. Such research underscores the potential of 1,2,4-triazole derivatives in developing antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
Research also extends into the field of materials science, where derivatives of "this compound" are explored as corrosion inhibitors for mild steel in acidic solutions. These studies involve potentiodynamic polarization data and theoretical calculations using density function theory (DFT) methods, illustrating the effectiveness of these compounds in protecting metal surfaces from corrosion (Ansari et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with a variety of targets, including enzymes like carbonic anhydrase .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in many biologically active compounds, can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase, which plays a crucial role in maintaining ph balance in the body and is involved in various physiological processes .
Result of Action
Based on its structural similarity to other active compounds, it could potentially exert its effects through the inhibition of target enzymes, leading to alterations in the associated biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at room temperature .
Properties
IUPAC Name |
4-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,21-11-4-5-12-21)16-10-6-7-14(13-16)17-19-20-18(25)22(17)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYITZQQLSNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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